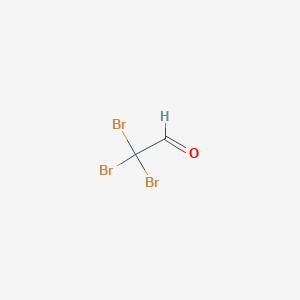
Tribromoacetaldehyde
Cat. No. B085889
:
115-17-3
M. Wt: 280.74 g/mol
InChI Key: YTGSYRVSBPFKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04113968
Procedure details


A mixture of 281 parts of tribromoacetaldehyde, 168 parts of isobutene and 150 parts of petroleum ether was cooled to - 20° to - 5° C., and 13 parts of anhydrous aluminum chloride was added to the mixture dividedly in several times. The mixture was agitated at the above temperature for 5 hours. As the reaction advanced, crystals were precipitated from the reaction mixture. At the point of termination of the reaction, diethyl ether was added to the reaction mixture to form a homogeneous solution. The solution was then agitated at room temperature for 30 minutes, and 200 parts of water was added to the reaction mixture. The organic layer was recovered, low-boiling-point substances were removed by distillation, and the residue was subjected to distillation under reduced pressure to obtain 287 parts of 1,1,1-tribromo-4-methyl-4-penten-2-ol. The yield was 85%.
[Compound]
Name
281
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]([Br:6])([Br:5])[CH:3]=[O:4].[CH2:7]=[C:8]([CH3:10])[CH3:9].[Cl-].[Al+3].[Cl-].[Cl-]>O>[Br:1][C:2]([Br:6])([Br:5])[CH:3]([OH:4])[CH2:9][C:8]([CH3:10])=[CH2:7] |f:2.3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
281
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C=O)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C(C)C
|
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was agitated at the above temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture dividedly in several times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystals were precipitated from the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the point of termination of the reaction, diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a homogeneous solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was then agitated at room temperature for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
low-boiling-point substances were removed by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was subjected to distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(CC(=C)C)O)(Br)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
